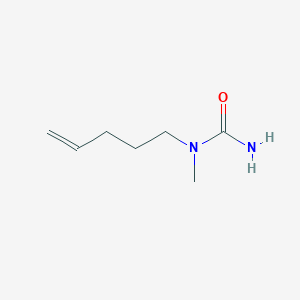

1-Methyl-1-(pent-4-en-1-yl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-methyl-1-pent-4-enylurea |

InChI |

InChI=1S/C7H14N2O/c1-3-4-5-6-9(2)7(8)10/h3H,1,4-6H2,2H3,(H2,8,10) |

InChI Key |

IVWIBTIVUDXEQJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCC=C)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Methyl 1 Pent 4 En 1 Yl Urea

Reactivity Profiles of the Urea (B33335) Functional Group

The urea functional group in 1-Methyl-1-(pent-4-en-1-yl)urea possesses two nitrogen atoms with differing substitution patterns. One nitrogen is trisubstituted (bonded to a methyl group, a pentenyl group, and the carbonyl carbon), while the other is part of a primary amine group. This structural arrangement influences the regioselectivity of reactions involving the urea moiety.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the urea group can act as nucleophiles, participating in alkylation and acylation reactions.

N-Alkylation: Direct alkylation of ureas can be challenging and may require harsh reaction conditions. nih.gov The presence of a primary amine group in this compound suggests that alkylation would preferentially occur at this less sterically hindered and more nucleophilic nitrogen. However, the reactivity of the substituted nitrogen can be enhanced. For instance, the N-benzyl group in N-benzylurea increases the nucleophilicity of the alkylated nitrogen, leading to further alkylation at that site. uno.edu Iridium-catalyzed N-alkylation of urea with alcohols has been studied, showing that the reaction conditions can be optimized to favor specific alkylation patterns. uno.edu

N-Acylation: Acylation of the primary amine group of the urea is a more facile transformation. Reagents such as acyl chlorides or anhydrides can react with the NH2 group to form N-acylureas. The synthesis of N-substituted ureas can also be achieved through various methods, including the reaction of amines with isocyanates or the Hofmann rearrangement of primary amides. nih.govthieme.de

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Ureas

| Reactant(s) | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Urea, Benzyl Alcohol | (Cp*IrCl2)2 catalyst | N,N-Dibenzylurea | uno.edu |

| Primary Amide | Phenyliodine diacetate, NH3 | N-Substituted Urea | thieme.de |

| Uracil, Ethyl Iodide | Pyridine/DMF, DMAP | N-Alkylated Uracil | rsc.org |

Cyclization Reactions and Heterocycle Formation

The presence of both a urea and an alkene functionality within the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures.

These cyclizations can be promoted by various catalysts and reaction conditions. For example, palladium-catalyzed cyclization of ureas has been shown to be an efficient method for preparing benzoimidazolones and imidazopyridinones. nih.gov The intramolecular addition of ester enolates to alkynes, a related transformation, can be catalyzed by a chiral Brønsted base to achieve enantioselective cyclization. rsc.org

In the case of this compound, an intramolecular cyclization could potentially occur between the urea nitrogen and the terminal double bond. This type of reaction, often following Baldwin's rules for ring closure, can be influenced by the presence of activating groups or catalysts. Radical cyclizations, for instance, are powerful methods for constructing five-membered rings, even via "disfavored" 5-endo-trig pathways under specific conditions. acs.org Acid-catalyzed cyclization of alkenyl alcohols has also been demonstrated to be an effective method for forming cyclic ethers. researchgate.net

Transformations of the Terminal Alkene Functionality

The terminal double bond in the pent-4-en-1-yl chain is an electron-rich center, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions. ncert.nic.in

Electrophilic Addition Reactions to the Olefin

Alkenes readily undergo electrophilic addition reactions where the π bond is broken, and two new σ bonds are formed. chemistrysteps.comlibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkene would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon. chemistrysteps.comchemistrystudent.com This proceeds through a carbocation intermediate. lasalle.edu

Hydration: Acid-catalyzed hydration (addition of water) also follows Markovnikov's rule, leading to the formation of an alcohol. chemistrysteps.com

Halogenation: The addition of halogens like Br2 results in the formation of a vicinal dihalide. This reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. lasalle.edu

Epoxidation: Reaction with a peroxy acid would form an epoxide, a three-membered ring containing an oxygen atom. utdallas.edu

Table 2: Common Electrophilic Addition Reactions of Alkenes

| Reaction | Reagent(s) | Major Product | Regioselectivity |

|---|---|---|---|

| Hydrohalogenation | HBr, HCl, HI | Alkyl Halide | Markovnikov |

| Hydration (Acid-catalyzed) | H2O, H+ | Alcohol | Markovnikov |

| Halogenation | Br2, Cl2 | Vicinal Dihalide | Anti-addition |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide | N/A |

Pericyclic Reactions, including Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. alchemyst.co.uk The terminal alkene of this compound can participate in several types of pericyclic reactions.

Cycloadditions: These reactions involve two π-systems combining to form a ring with two new σ-bonds. byjus.comlibretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The alkene can act as a dienophile and react with a conjugated diene to form a six-membered ring. byjus.commsu.edu

[2+2] Cycloaddition: The thermal [2+2] cycloaddition of two alkenes is generally forbidden but can occur under photochemical conditions. alchemyst.co.ukumn.edu Ketenes can also undergo [2+2] cycloadditions with alkenes. alchemyst.co.uk

Ene Reaction: This reaction involves an alkene with an allylic hydrogen reacting with another π-system (the enophile). byjus.commsu.edu

Olefin Metathesis for Chain Elongation or Ring-Closing

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments catalyzed by transition metal complexes, such as those containing ruthenium (Grubbs' catalysts) or molybdenum (Schrock catalysts). wikipedia.org

Cross-Metathesis (CM): This intermolecular reaction would involve reacting this compound with another alkene to create a new, elongated alkene. The reaction works best when one of the alkenes is in excess. masterorganicchemistry.com

Ring-Closing Metathesis (RCM): If another alkene functionality were present in the molecule, RCM could be used to form a cyclic compound. masterorganicchemistry.comorganic-chemistry.org This is a powerful method for the synthesis of various ring sizes, including nitrogen and oxygen heterocycles. harvard.edu The reaction is often driven forward by the formation of a volatile byproduct like ethylene. organic-chemistry.orglibretexts.org

The mechanism of olefin metathesis is believed to proceed through a metallacyclobutane intermediate, as first proposed by Chauvin. wikipedia.orglibretexts.org

Oxidative Transformations (e.g., Epoxidation, Oxidative Carboxylation)

The electron-rich double bond in the pent-4-en-1-yl chain of this compound is susceptible to various oxidative reactions, including epoxidation and oxidative carboxylation.

Epoxidation:

The conversion of the terminal alkene to an epoxide is a common and valuable transformation. Chemo-enzymatic methods, which are considered green and efficient, are particularly noteworthy. One such method involves the use of an immobilized lipase (B570770), such as Novozym 435 (the immobilized form of Candida antarctica lipase B), in the presence of urea-hydrogen peroxide (UHP). nih.govpsu.edu UHP serves as a stable and anhydrous source of hydrogen peroxide, which is released in a controlled manner. nih.gov The lipase catalyzes the formation of a peroxy acid in situ, which then acts as the oxidizing agent to form the corresponding epoxide. nih.gov This approach has been successfully applied to a range of alkenes, yielding epoxides in high yields (75-100%). nih.govresearchgate.net The absence of water in the reaction medium is advantageous as it minimizes the hydrolysis of the resulting epoxide. nih.gov

Another chemo-enzymatic system for epoxidation utilizes lipase and phenylacetic acid to generate peroxy phenylacetic acid as the oxidant. nih.gov This system has also demonstrated high efficiency in the epoxidation of various alkenes, with reported yields between 75-99%. nih.gov

The expected epoxidation reaction of this compound is depicted below:

Table 1: Predicted Outcomes of Epoxidation of this compound

| Reagent System | Oxidizing Agent | Expected Product | Predicted Yield Range | Reference |

| Novozym 435, Urea-Hydrogen Peroxide | Peroxy acid (formed in situ) | 1-Methyl-1-(oxiran-2-ylmethyl)propyl)urea | 75-100% | nih.govresearchgate.net |

| Novozym 435, Phenylacetic Acid, H₂O₂ | Peroxy phenylacetic acid | 1-Methyl-1-(oxiran-2-ylmethyl)propyl)urea | 75-99% | nih.gov |

Oxidative Carboxylation:

Oxidative carboxylation represents a more complex transformation where the alkene is converted into a cyclic carbonate. This reaction typically involves an oxidant and a source of carbon dioxide. While specific examples involving urea-containing substrates are not prevalent in the literature, the general principle can be applied. For instance, metal-organic frameworks (MOFs) have been utilized as catalysts for the oxidative carboxylation of alkenes. libretexts.org This transformation is significant as it incorporates a carbon dioxide molecule into the organic substrate, offering a pathway to value-added chemicals.

Rearrangement Reactions Involving the Urea and Alkene Moieties

Rearrangement reactions can lead to significant structural reorganization within a molecule. numberanalytics.com For this compound, rearrangements could theoretically involve the urea portion, the alkene, or a combination of both.

Classic rearrangement reactions such as the Hofmann and Curtius rearrangements are relevant to the urea functionality, although they typically proceed from an amide or acyl azide, respectively, to form an isocyanate intermediate. masterorganicchemistry.com The Hofmann rearrangement involves treating an amide with bromine and a strong base. masterorganicchemistry.com While this compound is not an amide, under harsh conditions, transformations leading to intermediates susceptible to such rearrangements could be envisioned, although they are not expected to be straightforward.

Rearrangements directly involving the alkene moiety, such as allylic rearrangements, are also a possibility. wikipedia.org An allylic rearrangement would involve the shifting of the double bond and a substituent. However, for this compound, a simple, uncatalyzed allylic rearrangement is unlikely under normal conditions.

More complex rearrangement reactions that involve the interplay of both the urea and alkene functionalities are speculative and would likely require specific catalytic systems to facilitate the intricate bond-breaking and bond-forming steps. There is currently a lack of documented examples in the chemical literature for such concerted rearrangements in this particular type of molecule.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 1 Pent 4 En 1 Yl Urea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) provides information on the chemical environment of each hydrogen atom within a molecule. For 1-Methyl-1-(pent-4-en-1-yl)urea, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton groups: the methyl group, the pentenyl chain, and the urea (B33335) NH₂ protons.

The protons of the pent-4-en-1-yl group are expected to show characteristic chemical shifts. The terminal vinyl protons (=CH₂) would appear in the downfield region, typically between 4.9 and 5.1 ppm, while the internal vinyl proton (-CH=) would resonate further downfield, around 5.7-5.9 ppm, due to its position in the double bond. The allylic protons, being adjacent to the double bond, would likely appear around 2.0-2.2 ppm. The protons on the carbons further from the double bond would have chemical shifts in the more upfield region of the spectrum.

The N-methyl group protons would be observed as a singlet, likely in the range of 2.6-2.8 ppm. chemicalbook.com The protons of the primary amine group (-NH₂) of the urea moiety are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| =CH₂ | 4.9 - 5.1 | m |

| -CH= | 5.7 - 5.9 | m |

| -CH₂-CH= | 2.0 - 2.2 | q |

| -CH₂-CH₂-CH= | 1.6 - 1.8 | m |

| N-CH₂- | 3.1 - 3.3 | t |

| N-CH₃ | 2.6 - 2.8 | s |

| -NH₂ | Variable | br s |

This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the urea group is the most deshielded and would appear significantly downfield, typically in the range of 158-162 ppm. researchgate.net The carbons of the double bond in the pentenyl chain would have characteristic shifts, with the terminal carbon (=CH₂) appearing around 115 ppm and the internal carbon (-CH=) at approximately 138 ppm. The N-methyl carbon would resonate at a higher field, expected around 27-30 ppm. chemicalbook.com The remaining methylene (B1212753) carbons of the pentenyl chain would appear at distinct positions in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 158 - 162 |

| -CH= | ~138 |

| =CH₂ | ~115 |

| N-CH₂- | 45 - 50 |

| -CH₂-CH₂-N | 28 - 32 |

| -CH₂-C= | 30 - 34 |

| N-CH₃ | 27 - 30 |

This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Structural Connectivity

To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound. The calculated exact mass of the protonated molecule, [M+H]⁺, would be compared to the experimentally measured value to confirm the molecular formula C₇H₁₅N₂O⁺. This technique is crucial for verifying the identity of a newly synthesized compound and distinguishing it from other potential isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample of this compound. The gas chromatogram would show a primary peak corresponding to the target compound, and any additional peaks would indicate the presence of impurities, starting materials, or byproducts.

The mass spectrum associated with the main GC peak would provide a fragmentation pattern characteristic of this compound. The fragmentation of urea derivatives is often predictable. For instance, cleavage of the C-N bond is a common fragmentation pathway for N,N'-substituted ureas. nih.gov Analysis of these fragment ions can provide further confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule. The IR spectrum of this compound exhibits a series of characteristic absorption bands that confirm the presence of its key structural features: the urea group, the terminal alkene, and the alkyl backbone.

The urea moiety gives rise to several distinct and strong absorptions. A prominent band observed in the region of 1630-1680 cm⁻¹ is attributed to the C=O stretching vibration, a hallmark of the urea carbonyl group. The N-H stretching vibrations of the secondary amine within the urea structure typically appear as a sharp to broad band in the 3300-3500 cm⁻¹ range. Furthermore, the C-N stretching vibrations of the urea group are expected in the fingerprint region, generally between 1400 and 1470 cm⁻¹.

The pent-4-en-1-yl group is clearly identified by vibrations associated with the terminal double bond. The stretching vibration of the vinylic =C-H bond appears as a medium to weak band just above 3000 cm⁻¹, typically around 3079 cm⁻¹. libretexts.org The C=C double bond stretching vibration itself is observed as a medium intensity band in the range of 1640-1650 cm⁻¹. orgchemboulder.com Additionally, characteristic out-of-plane (oop) bending vibrations for the terminal vinyl group (=CH₂) are expected as strong bands around 910 cm⁻¹ and 990 cm⁻¹. libretexts.org

The aliphatic portions of the molecule, including the methyl group and the methylene chain, are confirmed by the presence of C-H stretching vibrations for sp³ hybridized carbons, which appear as strong absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H (Urea) | Stretching | 3300-3500 | Strong, Sharp to Broad |

| C=O (Urea) | Stretching | 1630-1680 | Strong |

| C-N (Urea) | Stretching | 1400-1470 | Medium |

| =C-H (Alkene) | Stretching | ~3080 | Medium |

| C=C (Alkene) | Stretching | 1640-1650 | Medium |

| =CH₂ (Alkene) | Out-of-plane Bending | ~990 and ~910 | Strong |

| C-H (Alkyl) | Stretching | 2850-2960 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While IR spectroscopy provides valuable information about the functional groups present, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, a plausible structure can be hypothesized based on known crystal structures of analogous N,N'-disubstituted ureas. nih.gov

It is anticipated that this compound would crystallize in a centrosymmetric space group, such as P2₁/c (monoclinic) or Pbca (orthorhombic), which are common for urea derivatives. The crystal packing would be dominated by intermolecular hydrogen bonding involving the urea functionality. Specifically, the N-H group of one molecule would act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. thieme-connect.com These hydrogen bonds are a defining feature of the supramolecular chemistry of ureas.

A hypothetical set of crystallographic data for this compound is presented below, based on typical values for similar compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.05 |

| Hydrogen Bond (N-H···O) Distance (Å) | ~2.9 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₇H₁₄N₂O, the theoretical elemental composition can be calculated with high precision. This analytical method serves as a crucial checkpoint for the purity and identity of a synthesized compound, by comparing the experimentally determined (found) values with the calculated theoretical percentages.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 59.12%

Hydrogen (H): 9.92%

Nitrogen (N): 19.70%

Oxygen (O): 11.25%

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%.

The table below presents the theoretical elemental analysis data alongside a set of plausible experimental ("Found") values for a sample of high purity.

| Element | Theoretical (%) | Found (%) |

| Carbon | 59.12 | 59.08 |

| Hydrogen | 9.92 | 9.95 |

| Nitrogen | 19.70 | 19.65 |

| Oxygen | 11.25 | 11.32 |

Computational and Theoretical Chemistry Studies of 1 Methyl 1 Pent 4 En 1 Yl Urea

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic properties and structure of 1-Methyl-1-(pent-4-en-1-yl)urea. These theoretical investigations are fundamental to predicting its reactivity and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the urea (B33335) functional group, specifically involving the nitrogen and oxygen lone pairs, as well as the π-bond of the pentenyl group. The LUMO is likely to be centered on the carbonyl carbon of the urea group, which is the most electrophilic site. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 1: Theoretical Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.8 D |

Note: These values are hypothetical and based on typical results from Density Functional Theory (DFT) calculations for similar organic molecules.

Prediction of Spectroscopic Properties

Computational methods can predict the spectroscopic signatures of this compound, which are instrumental for its experimental identification.

Infrared (IR) Spectroscopy: The predicted IR spectrum would show characteristic absorption bands. A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the urea carbonyl group. docbrown.info The N-H stretching vibrations of the primary amine group are expected to appear as a broad band around 3300-3500 cm⁻¹. docbrown.info The C-N stretching vibrations of the urea moiety would likely be observed in the 1400-1470 cm⁻¹ range. researchgate.net The C=C stretching of the pentenyl group should produce a peak around 1640 cm⁻¹, and the =C-H stretching would appear above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The protons on the terminal double bond of the pentenyl group would appear in the vinyl region (around 4.9-5.8 ppm). The methyl protons attached to the nitrogen would likely be a singlet around 2.8-3.0 ppm. The methylene (B1212753) protons of the pentenyl chain would exhibit complex splitting patterns in the upfield region (1.5-2.5 ppm). The N-H protons of the urea group would show a broad signal whose chemical shift is dependent on solvent and concentration.

¹³C NMR: The carbonyl carbon of the urea group is expected to have a chemical shift in the range of 155-160 ppm. The carbons of the double bond would appear between 115 and 140 ppm. The methyl carbon and the methylene carbons of the pentenyl chain would be found in the upfield region of the spectrum.

Conformational Analysis and Potential Energy Surfaces

A potential energy surface (PES) analysis would reveal the relative energies of different conformers. nih.gov The most stable conformers are likely to be those that minimize steric hindrance between the methyl group, the pentenyl chain, and the urea functionality. The interactions between the terminal double bond and the urea group at different conformations would also influence their relative stabilities. Gauche interactions within the pentenyl chain will lead to higher energy conformations compared to anti-arrangements of the carbon backbone. fccc.edu

Table 2: Relative Energies of Selected Theoretical Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 4.5 |

Note: The data presented is illustrative of expected trends from conformational analysis and does not represent experimentally verified values.

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to investigate potential reaction mechanisms involving this compound. For instance, the hydrolysis of the urea group or addition reactions at the terminal double bond could be modeled.

Computational studies would focus on identifying the transition state structures and calculating the activation energies for these potential reactions. For example, in an acid-catalyzed hydrolysis, the initial protonation of the carbonyl oxygen would be the first step, followed by nucleophilic attack of water. The transition state for the C-N bond cleavage would be a key point on the reaction coordinate. The presence of the electron-donating methyl and pentenyl groups on one of the nitrogen atoms would likely influence the reactivity of the urea moiety compared to unsubstituted urea.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in aqueous solution or in a non-polar solvent. nih.gov These simulations track the atomic motions over time, offering a detailed picture of the molecule's conformational flexibility and its interactions with surrounding solvent molecules.

An MD simulation in water would likely show the formation of hydrogen bonds between the urea's carbonyl oxygen and N-H groups with water molecules. nih.gov The hydrophobic pentenyl chain would tend to adopt conformations that minimize its exposure to the aqueous environment. The simulations could also reveal the timescale of conformational changes, such as the rotation of the pentenyl chain and the interconversion between different low-energy conformers. This information is crucial for understanding how the molecule behaves in a biological or chemical system.

Exploratory Research Applications of 1 Methyl 1 Pent 4 En 1 Yl Urea in Chemical Science

Utility as a Synthetic Intermediate for Complex Organic Molecules

The bifunctional nature of 1-Methyl-1-(pent-4-en-1-yl)urea, possessing both a nucleophilic urea (B33335) moiety and a reactive alkene, positions it as a valuable intermediate in the synthesis of complex organic molecules. The urea group can participate in various coupling reactions, while the pentenyl chain offers a handle for carbon-carbon bond formation and functional group transformations.

One of the key reactions involving the alkenyl group is hydroboration-oxidation, which would convert the terminal double bond into a primary alcohol. This transformation opens up a plethora of subsequent synthetic possibilities, including oxidation to aldehydes or carboxylic acids, or conversion to leaving groups for nucleophilic substitution. Such strategies allow for the introduction of diverse functionalities and the extension of the carbon skeleton, facilitating the construction of intricate molecular architectures.

Furthermore, the palladium-catalyzed cross-coupling of alkenyl ureas has been demonstrated as a viable method for constructing carbon-nitrogen bonds, suggesting that this compound could be a partner in such reactions to create more complex structures. researchgate.net The presence of the methyl group on the urea nitrogen can also influence the regioselectivity and reactivity in these transformations.

Role as a Scaffold in Structure-Activity Relationship (SAR) Studies for Enzyme Modulators

The urea functional group is a common pharmacophore found in numerous biologically active compounds, capable of forming key hydrogen bond interactions with enzyme targets. nih.gov The unique structure of this compound, with its specific substitution pattern, makes it an interesting scaffold for structure-activity relationship (SAR) studies aimed at developing novel enzyme modulators.

Investigation of Urea-Based Inhibitors for Enzyme Targets (e.g., Inosine 5′-Monophosphate Dehydrogenase)

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and has been identified as a target for immunosuppressive, antiviral, and anticancer therapies. google.comgoogle.com Urea-based compounds have been investigated as potent inhibitors of IMPDH. google.com The general structure of these inhibitors often involves a central urea core with various substituents that can be modified to optimize binding affinity and selectivity.

The investigation of urea derivatives as enzyme inhibitors often reveals that even small structural modifications can lead to significant changes in biological activity. This highlights the importance of systematic SAR studies in the design of potent and selective inhibitors.

Impact of Alkenyl Chain Modifications on Binding Interactions and Selectivity

The pent-4-en-1-yl group in this compound provides a modifiable handle to probe the binding pocket of an enzyme. The length, flexibility, and hydrophobicity of this chain can significantly influence how the molecule interacts with the active site or allosteric sites of a target enzyme. nih.govnih.gov

SAR studies on other urea-based inhibitors have shown that the nature of the substituents on the urea nitrogens plays a critical role in determining potency and selectivity. nih.govnih.gov For instance, the steric bulk and hydrophobicity of groups adjacent to the urea moiety have been shown to correlate with inhibitor potency for enzymes like soluble epoxide hydrolase. nih.gov The presence of a terminal double bond in the pentenyl chain of this compound offers a site for further functionalization, allowing for the introduction of polar or charged groups that could interact with specific residues in the enzyme's binding site. Such modifications can be used to fine-tune the inhibitor's properties, potentially leading to increased potency and selectivity. The flexibility of the pentenyl chain could also allow the molecule to adopt a conformation that is optimal for binding.

Development of Novel Heterocyclic Systems Through Ring-Forming Reactions

The presence of both a urea functionality and a terminal alkene in this compound makes it a prime candidate for the synthesis of novel nitrogen-containing heterocyclic systems. rsc.orgiaea.orgrsc.org Such ring-forming reactions are a cornerstone of synthetic organic chemistry, providing access to a vast array of structures with diverse biological and material properties.

A particularly powerful tool for the cyclization of dienes is ring-closing metathesis (RCM). nih.gov As this compound contains a terminal alkene, it can be envisioned to undergo RCM with another tethered alkene to form cyclic structures. For example, if the methyl group on the urea were replaced with another pentenyl group, an intramolecular RCM reaction could lead to the formation of a cyclic urea. This strategy has been widely used in the synthesis of various nitrogen-containing heterocycles, including alkaloids and peptidomimetics. nih.govnih.gov

Furthermore, intramolecular cyclization of alkenyl-substituted ureas can be initiated by electrophilic attack on the double bond, leading to the formation of various heterocyclic systems. nih.govacs.org The urea nitrogen can act as an internal nucleophile, attacking the activated alkene to form a new ring. The regioselectivity of such cyclizations can often be controlled by the nature of the electrophile and the substitution pattern of the alkene.

Applications in Materials Science

The dual functionality of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers.

Monomer for Polymerization Reactions

The terminal alkene of this compound can participate in various polymerization reactions. One such method is Acyclic Diene Metathesis (ADMET) polymerization, which is a step-growth condensation polymerization of terminal dienes. wikipedia.org If both substituents on one of the urea nitrogens were pentenyl groups, this diene-urea monomer could undergo ADMET to form a polyurea with unsaturated backbones. These unsaturated polymers could then be further modified, for example, through cross-linking or grafting, to tune the material's properties.

Another promising polymerization technique is thiol-ene polymerization. The terminal alkene of this compound can react with a multifunctional thiol in the presence of a radical initiator to form a cross-linked polymer network. rsc.orgrsc.org This method is known for its high efficiency and tolerance to various functional groups, making it a versatile tool for creating new materials. The resulting polymers would incorporate the urea functionality, which could impart specific properties such as improved thermal stability and the ability to form hydrogen bonds, influencing the material's mechanical and thermal characteristics.

Cross-linking Agent for Polymer Networks

The presence of a terminal pentenyl group in This compound makes it a prime candidate for application as a cross-linking agent in the formation of polymer networks. The terminal double bond can readily participate in various polymerization reactions, such as free-radical polymerization, metathesis polymerization, or thiol-ene click chemistry.

In a typical scenario, the urea derivative could be co-polymerized with other vinyl monomers. The "pent-4-en-1-yl" group would be incorporated into the growing polymer chains. Subsequent activation of these pendant alkene groups, either thermally, photochemically, or through a catalyst, would lead to the formation of covalent bonds between different polymer chains, resulting in a three-dimensional network. The urea functionality, with its capacity for hydrogen bonding, could introduce additional non-covalent interactions within the polymer matrix, potentially enhancing its mechanical properties and thermal stability.

Table 1: Potential Polymerization Methods for Cross-linking with this compound

| Polymerization Method | Initiator/Catalyst | Potential Co-monomers | Resulting Network Properties |

| Free-Radical Polymerization | AIBN, Benzoyl Peroxide | Styrene, Acrylates, Acrylamides | Thermoset materials with tunable rigidity |

| Thiol-Ene Coupling | Photoinitiator (e.g., DMPA) | Polythiols | Homogeneous networks with high optical clarity |

| Olefin Metathesis | Grubbs' or Hoveyda-Grubbs' Catalyst | Dienes, Cycloolefins | Polymers with high molecular weight and defined architecture |

Design of Chemical Probes for Investigating Biological Pathways (Focus on Molecular Interactions)

The structure of This compound offers a versatile scaffold for the design of chemical probes aimed at investigating biological pathways. The urea group is a well-known pharmacophore capable of forming multiple hydrogen bonds with biological targets such as enzymes and receptors. The terminal alkene provides a reactive handle for the attachment of reporter groups (e.g., fluorophores, biotin) or for covalent modification of target biomolecules through proximity-induced reactions.

The methyl group on the urea nitrogen can influence the molecule's conformation and hydrogen bonding capabilities, potentially fine-tuning its binding affinity and selectivity for a specific biological target. By modifying the pentenyl chain or attaching specific targeting moieties, researchers could, in theory, direct the probe to particular cellular compartments or protein families. The interaction of the urea core with a target protein could be studied, while the terminal alkene allows for "tagging" and subsequent identification or visualization of the interacting partners.

Potential in Catalysis and Organocatalysis

The urea functional group is a recognized motif in the field of organocatalysis, primarily due to its ability to act as a hydrogen-bond donor to activate electrophiles.

Exploration in Carbon Dioxide Adsorption and Activation Mechanisms

The urea moiety in This compound could potentially interact with carbon dioxide (CO₂), a Lewis acid, through hydrogen bonding. The N-H protons of the urea can act as hydrogen-bond donors, polarizing the C=O bonds of CO₂ and rendering the carbon atom more susceptible to nucleophilic attack. This activation is a crucial first step in many CO₂ utilization strategies.

While the specific compound has not been studied for this purpose, related urea-containing molecules have shown promise in CO₂ capture and activation. The presence of the alkene functionality could allow for the immobilization of this urea derivative onto a solid support, creating a heterogeneous catalyst for CO₂ conversion reactions. Theoretical studies and experimental screening could elucidate the precise nature of the interaction between the urea group and CO₂, and how the electronic and steric properties of the methyl and pentenyl substituents influence this interaction.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.